
(2S)-1-tert-butyl 2-methyl 4-benzamidopyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-tert-butyl 2-methyl 4-benzamidopyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-tert-butyl 2-methyl 4-benzamidopyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of Substituents: The tert-butyl and methyl groups can be introduced via alkylation reactions.
Benzamide Formation: The benzamide group can be attached through amide bond formation using reagents like benzoyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-tert-butyl 2-methyl 4-benzamidopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-1-tert-butyl 2-methyl 4-benzamidopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting biochemical pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-tert-butyl 2-methyl 4-benzamidopyrrolidine-1,2-dicarboxylate: can be compared with other pyrrolidine derivatives like:
Uniqueness
The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H24N2O5 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl (2S)-4-benzamidopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-11-13(10-14(20)16(22)24-4)19-15(21)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3,(H,19,21)/t13?,14-/m0/s1 |
Clave InChI |
KRYGQCZORPTRQW-KZUDCZAMSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


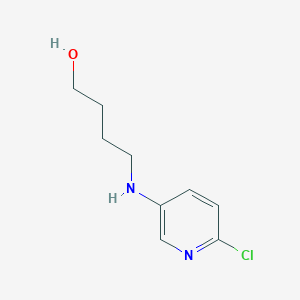
![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)
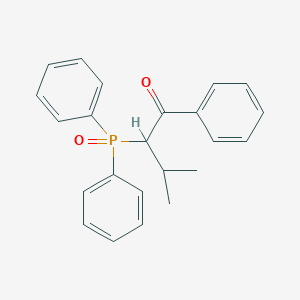
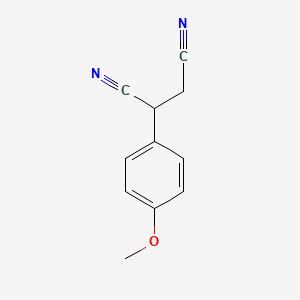
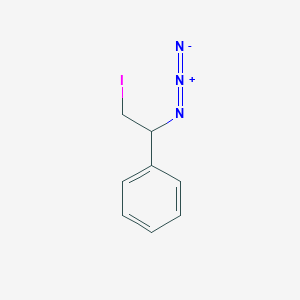
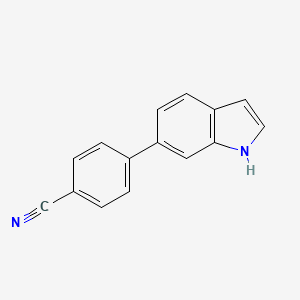

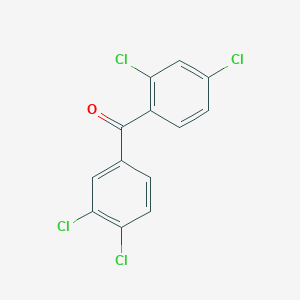
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
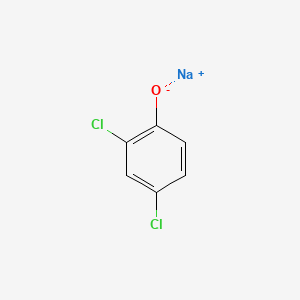
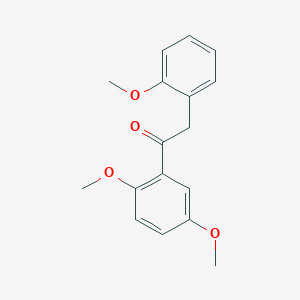
![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)
![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
